molecular formula C8H6BrN3O2 B13456256 Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate

Cat. No.: B13456256
M. Wt: 256.06 g/mol
InChI Key: OTCXPIZNZHGLED-UHFFFAOYSA-N
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Description

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a carboxylate group at the 8-position. It is commonly used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate typically involves the reaction of heterocyclic amines with electrophiles. One common method is the copper-catalyzed synthesis, where haloalkynes and amino-pyridines are used as starting materials . The reaction conditions often include the use of copper bromide as a catalyst and an aerobic oxidative environment .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the carboxylate group at the 8-position allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-11-12-6(9)4-10-7(5)12/h2-4H,1H3

InChI Key

OTCXPIZNZHGLED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN2C1=NC=C2Br

Origin of Product

United States

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